molecular formula C35H34ClN7O4S2 B609520 Neladenoson bialanate CAS No. 1239309-58-0

Neladenoson bialanate

Cat. No.: B609520
CAS No.: 1239309-58-0
M. Wt: 716.3 g/mol
InChI Key: WESNEIGKOAXSGX-VXKWHMMOSA-N
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Description

Neladenoson bialanate is a partial adenosine A1 receptor agonist that has been investigated for its potential therapeutic effects in heart failure with preserved ejection fraction.

Preparation Methods

The synthesis of neladenoson bialanate involves the formation of an amide bond between two or more amino carboxylic acid molecules. The specific synthetic routes and reaction conditions for this compound are not widely detailed in publicly available literature. it is known that the compound is developed as a prodrug, which means it undergoes metabolic conversion in the body to produce the active drug .

Chemical Reactions Analysis

Neladenoson bialanate, as a peptide, can undergo various chemical reactions typical of peptides. These include:

    Hydrolysis: The amide bonds in peptides can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation and Reduction: Peptides can undergo oxidation and reduction reactions, particularly at the side chains of amino acid residues.

    Substitution Reactions: Peptides can participate in substitution reactions, especially at the amino and carboxyl termini.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are typically the constituent amino acids or modified peptides .

Scientific Research Applications

Neladenoson bialanate has been primarily investigated for its potential therapeutic effects in heart failure with preserved ejection fraction. It has shown promise in preclinical models for improving mitochondrial function, enhancing sarco/endoplasmic reticulum calcium ATPase 2a activity, optimizing energy substrate utilization, reversing ventricular remodeling, and providing anti-ischemic cardioprotective effects . These properties make it a valuable compound for research in cardiology and pharmacology.

Mechanism of Action

Neladenoson bialanate exerts its effects by acting as a partial agonist of the adenosine A1 receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, modulates protein kinase C, and opens ATP-sensitive potassium channels. These actions lead to various physiological effects, including cytoprotection, modulation of cardiac function, and anti-ischemic effects .

Comparison with Similar Compounds

Neladenoson bialanate is unique in its selective partial agonism of the adenosine A1 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and efficacy profiles, making this compound a distinct and valuable compound for therapeutic research.

Properties

CAS No.

1239309-58-0

Molecular Formula

C35H34ClN7O4S2

Molecular Weight

716.3 g/mol

IUPAC Name

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1

InChI Key

WESNEIGKOAXSGX-VXKWHMMOSA-N

SMILES

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-1067197;  BAY1067197;  BAY 1067197;  BAY-106,7197;  BAY 106,7197;  BAY106,7197;  BAY10-67197;  BAY-10-67197;  BAY 10-67197;  Neladenoson dalanate;  Neladenoson bialanate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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